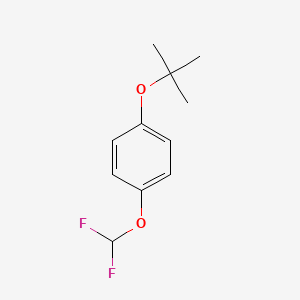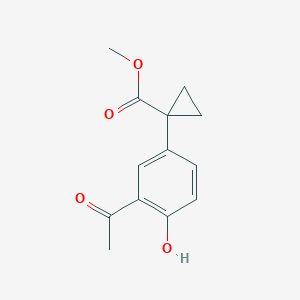
methyl 1-(3-acetyl-4-hydroxyphenyl)cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 1-(3-acetyl-4-hydroxyphenyl)cyclopropane-1-carboxylate is an organic compound characterized by its complex structure, which includes a three-membered cyclopropane ring, an aromatic hydroxyl group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(3-acetyl-4-hydroxyphenyl)cyclopropane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under specific conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation, using acetyl chloride and a Lewis acid catalyst.
Hydroxylation: The aromatic ring is hydroxylated using a suitable oxidizing agent.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
methyl 1-(3-acetyl-4-hydroxyphenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of 3-acetyl-4-oxo-phenylcyclopropanecarboxylic methyl ester.
Reduction: Formation of 3-acetyl-4-hydroxy-phenylcyclopropanecarboxylic alcohol.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
methyl 1-(3-acetyl-4-hydroxyphenyl)cyclopropane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 1-(3-acetyl-4-hydroxyphenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and acetyl groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects through modulation of enzyme activity, receptor binding, or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Acetyl-4-hydroxy-phenylcyclopropanecarboxylic ethyl ester
- 3-Acetyl-4-hydroxy-phenylcyclopropanecarboxylic propyl ester
- 3-Acetyl-4-hydroxy-phenylcyclopropanecarboxylic butyl ester
Uniqueness
methyl 1-(3-acetyl-4-hydroxyphenyl)cyclopropane-1-carboxylate is unique due to its specific ester group, which influences its solubility, reactivity, and potential applications. The presence of the cyclopropane ring adds to its structural complexity and potential for diverse chemical transformations.
Propiedades
Fórmula molecular |
C13H14O4 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
methyl 1-(3-acetyl-4-hydroxyphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H14O4/c1-8(14)10-7-9(3-4-11(10)15)13(5-6-13)12(16)17-2/h3-4,7,15H,5-6H2,1-2H3 |
Clave InChI |
MMNBDPAGMBEYIQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CC(=C1)C2(CC2)C(=O)OC)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
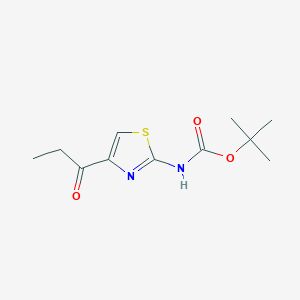

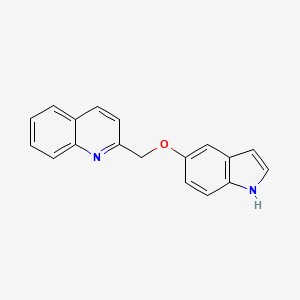

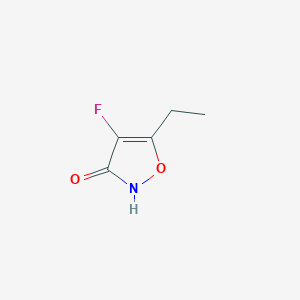

![Ethyl 4-amino-2-bromo-3,6-dimethylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8463764.png)
![2-[(Acetylthio)methyl]-4-methylpentanoic acid](/img/structure/B8463768.png)

![Ethyl 5-[(prop-2-en-1-yl)oxy]-1H-indole-2-carboxylate](/img/structure/B8463786.png)
![1-(2-bromo-6-chlorothieno[2,3-b]pyridin-5-yl)Ethanone](/img/structure/B8463795.png)
![Imidazo[1,2-a]pyridine,8-(4-methylphenyl)-](/img/structure/B8463798.png)

